![molecular formula C7H8N2O B3370226 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine CAS No. 34668-07-0](/img/structure/B3370226.png)
2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride leads to diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Scientific Research Applications
Folic Acid Cycle Enzymes Inhibitor
Furo[2,3-d]pyrimidine, a related compound, has been synthesized as potential inhibitors of folic acid cycle enzymes . This suggests that 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine could potentially be used in similar applications.
Multireceptor Tyrosine Kinase Inhibitors
Furo[2,3-d]pyrimidine has also been used as multireceptor tyrosine kinase inhibitors . This indicates that 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine might have potential applications in this area.
Glycogen Synthase Kinase-3 Inhibitors
Another potential application of 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine could be as glycogen synthase kinase-3 inhibitors, as suggested by research on Furo[2,3-d]pyrimidine .
Antiangiogenic Agents
Trans-2,3-dihydrofurans, which share a similar structure, act as antiangiogenic agents . This suggests that 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine could potentially be used in similar applications.
Platelet Aggregation Inhibitors
Research on trans-2,3-dihydrofurans indicates that they can act as platelet aggregation inhibitors . This suggests that 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine might have potential applications in this area.
Melatonergic Agents
Trans-2,3-dihydrofurans have shown potential as melatonergic agents . This indicates that 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine could potentially be used in similar applications.
Anticancer Properties
Trans-2,3-dihydrofurans have shown anticancer properties . This suggests that 2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine might have potential applications in this area.
properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDLDAVLQNTONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[2,3-b]pyridin-5-amine | |
CAS RN |
34668-07-0 | |
Record name | 2H,3H-furo[2,3-b]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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